

"UPC2 method for Fulvestrant diastereomers"

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Compound of Interest

Compound Name: Fulvestrant (S enantiomer)

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An advanced method for the analysis of Fulvestrant diastereomers using UltraPerformance Convergence Chromatography (UPC²) is detailed in this application note. Fulvestrant, an estrogen receptor antagonist, possesses diastereomers that necessitate precise separation for accurate quantification and quality control in pharmaceutical formulations. The UPC² technique, a form of supercritical fluid chromatography (SFC), offers a green, efficient, and rapid alternative to traditional normal-phase HPLC methods.[1] This method significantly reduces analysis time and the consumption of organic solvents, aligning with the principles of sustainable and green chemistry.[1]

Method Overview

This application note describes a robust UPC² method for the baseline separation of Fulvestrant diastereomers. The methodology leverages a chiral stationary phase and a mobile phase consisting of supercritical carbon dioxide (CO₂) with a polar co-solvent mixture.[1] This approach provides superior resolution and a threefold reduction in retention time compared to the standard United States Pharmacopoeia (USP) normal-phase method.[1] The method has been validated according to ICH guidelines, demonstrating excellent accuracy, precision, and linearity.[1]

Quantitative Data Summary

The quantitative performance of the UPC² method for the separation of Fulvestrant diastereomers is summarized below. The data highlights the efficiency and reliability of the method for quality control and routine analysis in pharmaceutical settings.

Table 1: Chromatographic Parameters and Performance



Parameter	Value
Column	Chiral Stationary Phase (150 mm x 4.6 mm I.D.)
Mobile Phase	75% CO ₂ / 25% (Methanol:Acetonitrile, 9.5:0.5 v/v)
Flow Rate	3 mL/min
Column Temperature	40 °C
Back Pressure	2750 PSI
Detection Wavelength	280 nm
Injection Volume	5 μL
Run Time	< 10 minutes

Table 2: Method Validation Summary

Validation Parameter	Result
Linearity Range	25% to 150% of target concentration
Correlation Coefficient (r²)	> 0.999
Precision (RSD%)	< 2.0%
Accuracy (% Recovery)	98.0% - 102.0%
Resolution (Rs)	> 2.0 between diastereomers

Experimental Protocols

This section provides a detailed protocol for the preparation of solutions and the operation of the UPC² system for the analysis of Fulvestrant diastereomers.

Materials and Reagents

Fulvestrant Reference Standard (containing both diastereomers)



- Fulvestrant Active Pharmaceutical Ingredient (API) or Finished Product
- Methanol (HPLC grade or higher)
- Acetonitrile (HPLC grade or higher)
- Carbon Dioxide (SFC grade)

Standard and Sample Preparation

Standard Solution Preparation:

- Accurately weigh and dissolve an appropriate amount of Fulvestrant reference standard in the co-solvent (Methanol:Acetonitrile, 9.5:0.5 v/v) to obtain a final concentration of 1 mg/mL.
- Vortex the solution until the standard is completely dissolved.
- Filter the solution through a 0.22 μm syringe filter before injection.

Sample Solution Preparation (for Finished Product):

- Accurately weigh a portion of the Fulvestrant injectable finished product equivalent to 25 mg of Fulvestrant.
- Transfer the sample to a 25 mL volumetric flask.
- Add the co-solvent (Methanol:Acetonitrile, 9.5:0.5 v/v) to volume and sonicate for 15 minutes to ensure complete extraction.
- Allow the solution to cool to room temperature.
- Filter the solution through a 0.22 µm syringe filter before injection.

UPC² System Configuration and Operation

Instrument: Waters ACQUITY UPC² System or equivalent.

Chromatographic Conditions:



- Column: Chiral Pak AD-H, 5-μm, 4.6 x 150 mm[2]
- Mobile Phase A: Carbon Dioxide (CO₂)
- Mobile Phase B (Co-solvent): Methanol:Acetonitrile (9.5:0.5 v/v)
- Gradient: Isocratic elution with 75% Mobile Phase A and 25% Mobile Phase B[1]
- Flow Rate: 3 mL/min[2]
- Column Temperature: 40 °C[2]
- Automated Back Pressure Regulator (ABPR): 2750 PSI[2]
- Injection Volume: 5 μL[2]
- · Detector: Photodiode Array (PDA) or UV Detector
- Detection Wavelength: 280 nm[1]
- Run Time: Approximately 10 minutes[2]

System Suitability:

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak areas of the Fulvestrant diastereomers is not more than 2.0%.

Analysis Procedure:

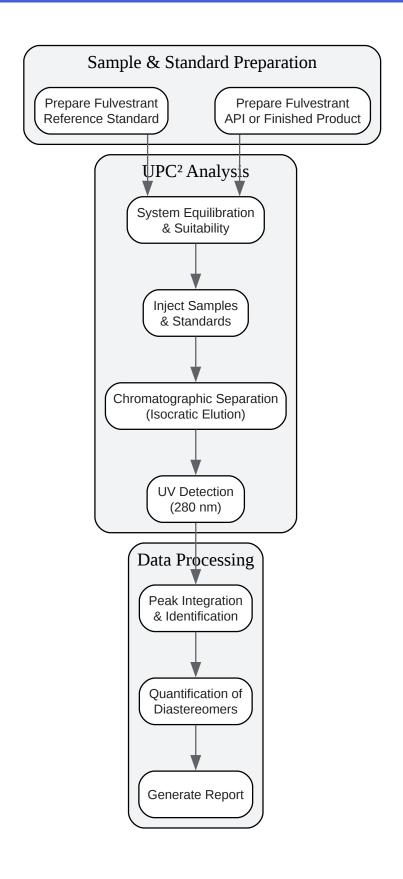
- Equilibrate the UPC² system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution, followed by the sample solutions.
- Identify the diastereomer peaks based on their retention times.
- Calculate the diastereomeric ratio in the samples by comparing the peak areas.



Visualizations Experimental Workflow

The following diagram illustrates the overall workflow for the UPC² analysis of Fulvestrant diastereomers.





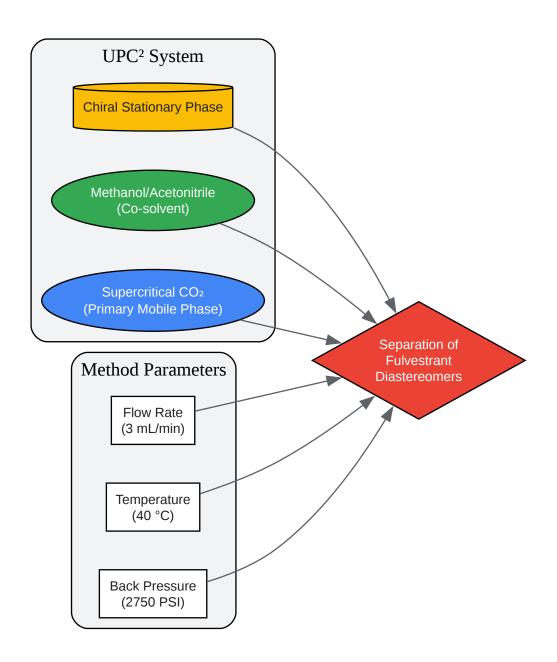
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Caption: Workflow for UPC² Analysis of Fulvestrant Diastereomers.



Logical Relationship of the Separation Process

The diagram below outlines the key factors and their relationships in achieving the successful separation of Fulvestrant diastereomers using the UPC² method.



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Caption: Key Factors in the UPC² Separation of Fulvestrant Diastereomers.



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References

- 1. Supercritical fluid (carbon dioxide) based ultra performance convergence chromatography for the separation and determination of fulvestrant diastereomers Analytical Methods (RSC Publishing) [pubs.rsc.org]
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